Cas no 165730-13-2 (6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine)

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a brominated indane derivative featuring a primary amine functional group at the 1-position and two methyl substituents at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine moiety enhances reactivity for further functionalization via cross-coupling reactions, while the rigid indane scaffold contributes to structural stability. Its well-defined stereochemistry and high purity make it suitable for applications requiring precise molecular frameworks. The compound is typically handled under inert conditions due to the amine group’s sensitivity. Its synthetic versatility and stability under controlled conditions underscore its utility in advanced chemical research.
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine structure
165730-13-2 structure
Product name:6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
CAS No:165730-13-2
MF:C11H14BrN
MW:240.139562129974
MDL:MFCD28954415
CID:4610678
PubChem ID:67803540

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-amine,6-bromo-2,,3-dihydro-2,2-dimethyl-,
    • 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
    • EN300-221232
    • 6-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine
    • CS-0131235
    • 165730-13-2
    • SCHEMBL9240188
    • F82720
    • MDL: MFCD28954415
    • Inchi: 1S/C11H14BrN/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3
    • InChI Key: DJLYGKSAQUKOAN-UHFFFAOYSA-N
    • SMILES: C1(N)C2=C(C=CC(Br)=C2)CC1(C)C

Computed Properties

  • Exact Mass: 239.03096g/mol
  • Monoisotopic Mass: 239.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 275.8±40.0 °C at 760 mmHg
  • Flash Point: 120.6±27.3 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Security Information

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-221232-0.5g
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
165730-13-2 95%
0.5g
$713.0 2023-09-16
TRC
B800788-50mg
6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-amine
165730-13-2
50mg
$ 230.00 2022-06-06
TRC
B800788-100mg
6-Bromo-2,2-dimethyl-2,3-dihydro-1h-inden-1-amine
165730-13-2
100mg
$ 340.00 2022-06-06
Chemenu
CM327871-10g
6-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine
165730-13-2 95%+
10g
$1562 2022-06-12
Enamine
EN300-221232-1g
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
165730-13-2 95%
1g
$914.0 2023-09-16
Enamine
EN300-221232-5g
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
165730-13-2 95%
5g
$2650.0 2023-09-16
Aaron
AR01AMCI-250mg
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
165730-13-2 95%
250mg
$66.00 2025-02-09
Aaron
AR01AMCI-100mg
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
165730-13-2 95%
100mg
$28.00 2025-02-09
Enamine
EN300-221232-2.5g
6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine
165730-13-2 95%
2.5g
$1791.0 2023-09-16
Chemenu
CM327871-10g
6-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine
165730-13-2 95+%
10g
$1562 2021-06-10

Additional information on 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Introduction to 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (CAS No. 165730-13-2)

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, identified by the Chemical Abstracts Service registry number CAS No. 165730-13-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of indene derivatives, characterized by a bromine substituent at the 6-position and a dimethyl group at the 2-position of the indene core. The presence of an amine functional group at the 1-position further enhances its utility as a versatile intermediate in synthetic chemistry and drug development.

The structural framework of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine imparts unique electronic and steric properties that make it a valuable building block for designing novel bioactive molecules. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. Additionally, the dimethyl groups at the 2-position contribute to steric hindrance, influencing the compound's interactions with biological targets.

In recent years, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine has been explored in various pharmacological contexts due to its potential as a precursor for pharmacophores targeting neurological and inflammatory disorders. The indene scaffold is known for its presence in several bioactive natural products and drug molecules, making it an attractive scaffold for medicinal chemists. The amine group at the 1-position can be further modified to introduce additional functionalities, such as carboxamides or esters, which are common motifs in drug molecules.

One of the most compelling aspects of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is its role in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed processes. For instance, researchers have leveraged this compound to develop inhibitors of metalloproteinases and kinases, which are implicated in cancer progression and inflammatory diseases. The bromine substituent allows for efficient introduction of aryl groups via palladium-catalyzed reactions, enabling the creation of libraries of structurally diverse compounds for high-throughput screening.

Recent advances in computational chemistry have also highlighted 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine as a promising candidate for virtual screening campaigns. Its three-dimensional structure has been modeled to predict potential binding interactions with protein targets using molecular docking techniques. These studies suggest that derivatives of this compound may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases.

The synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-am ine typically involves multi-step organic transformations starting from commercially available precursors such as 1-indanone or related indene derivatives. Key steps include bromination at the 6-position followed by N-methylation and subsequent reduction to introduce the amine functionality. Advances in catalytic methods have enabled more efficient and scalable synthetic routes, reducing costs and improving yields.

In industrial applications, 6-bromo - 2 , 2 - dimethyl - 2 , 3 - dihydro - 1 H - inden - 1 - am ine is utilized in pharmaceutical manufacturing as an intermediate for producing active pharmaceutical ingredients (APIs). Its stability under various reaction conditions makes it suitable for large-scale processes without significant degradation. Moreover, its compatibility with green chemistry principles has been explored by employing solvent-free reactions or using biodegradable solvents to minimize environmental impact.

The future prospects of 6-bromo - 2 , 2 - dimethyl - 2 , 3 - dihydro - 1 H - inden - 1 - am ine in drug discovery are promising. Ongoing research focuses on expanding its utility by exploring novel synthetic methodologies and investigating its biological activity in vitro and in vivo. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced therapeutic potential.

Overall,6-bromo - 22dimethyldimethyldihydroindenam ine (CAS No .16573013) stands out as a versatile intermediate with broad applications in medicinal chemistry . Its structural features , synthetic accessibility , and potential biological activity make it a valuable asset for researchers seeking to develop novel therapeutic agents . As our understanding of molecular interactions evolves , this compound will likely continue to play a pivotal role in advancing drug discovery efforts across multiple therapeutic areas .

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